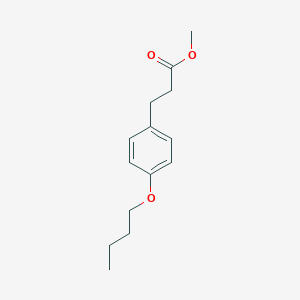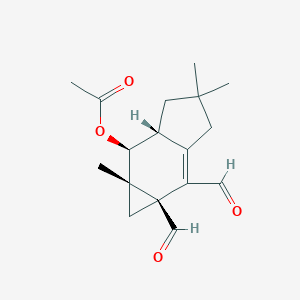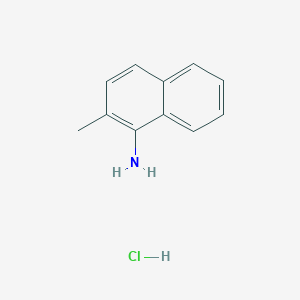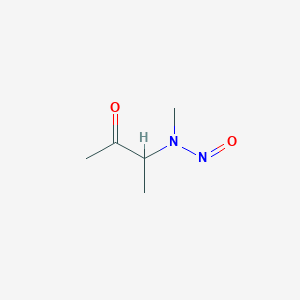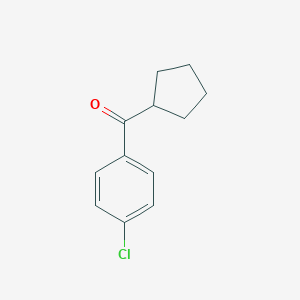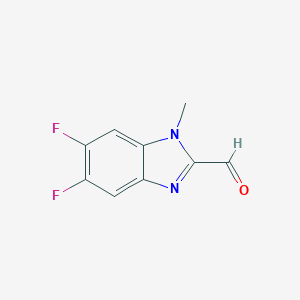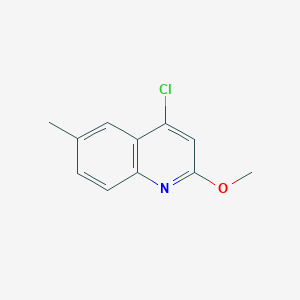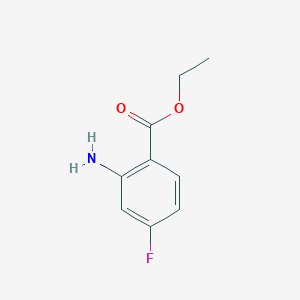
トランス-3-フェニル-D-プロリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Phenyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound features a phenyl group substitution at the β-position on the pyrrolidine ring, which imparts unique structural and functional properties. It is often used in research to study the functions of proline compounds in organisms .
科学的研究の応用
trans-3-Phenyl-D-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used to study the role of proline derivatives in biological systems, including their effects on protein structure and function.
Medicine: Research into trans-3-Phenyl-D-proline includes its potential use in developing new pharmaceuticals, particularly those targeting proline-rich regions of proteins.
作用機序
Target of Action
Trans-3-Phenyl-D-proline is a proline derivative with a stereodefined phenyl group substitution at the β-position on the pyrrolidine ring . It is a potentially useful derivative for studying the functions of proline compounds in organisms Proline and its derivatives are known to interact with various proteins and influence their folding and function .
Mode of Action
Proline and its derivatives, including trans-3-phenyl-d-proline, can undergo isomerization, the process of interconversion between the cis- and trans-forms . This isomerization is a unique post-translational modification that can affect protein folding and conformations, and ultimately regulate protein functions and biological pathways .
Biochemical Pathways
Trans-3-Phenyl-D-proline likely influences the same biochemical pathways as proline. Proline isomerization can regulate multiple biological pathways . For instance, it plays a role in various cellular responses, such as cell cycle regulation, DNA damage repair, T-cell activation, and ion channel gating . .
Result of Action
Proline and its derivatives can affect protein folding and conformations, and ultimately regulate protein functions and biological pathways . Therefore, it is reasonable to assume that trans-3-Phenyl-D-proline may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the isomerization of proline and its derivatives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenyl-D-proline typically involves the stereoselective addition of a phenyl group to the β-position of the pyrrolidine ring. One common method includes the use of a chiral auxiliary to control the stereochemistry of the addition reaction. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the addition reaction .
Industrial Production Methods: While specific industrial production methods for trans-3-Phenyl-D-proline are not widely documented, the general approach would involve large-scale synthesis using similar stereoselective addition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved .
化学反応の分析
Types of Reactions: trans-3-Phenyl-D-proline can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones or carboxylic acids, while reduction can produce various alcohols or amines .
類似化合物との比較
trans-3-Phenyl-L-proline: A closely related compound with similar structural features but different stereochemistry.
trans-3-n-Propyl-L-proline: Another proline derivative with a propyl group substitution instead of a phenyl group.
Uniqueness: trans-3-Phenyl-D-proline is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying the effects of proline derivatives and developing new applications in chemistry, biology, and medicine .
特性
IUPAC Name |
(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426262 |
Source


|
| Record name | trans-3-Phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118758-50-2 |
Source


|
| Record name | trans-3-Phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
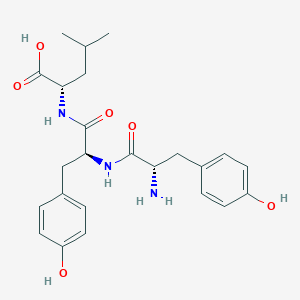
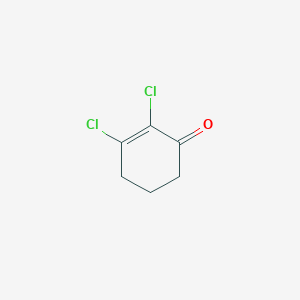
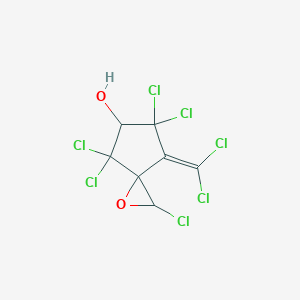
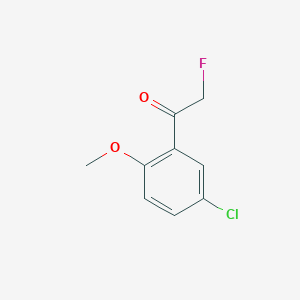

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B55530.png)
